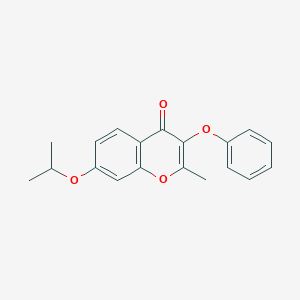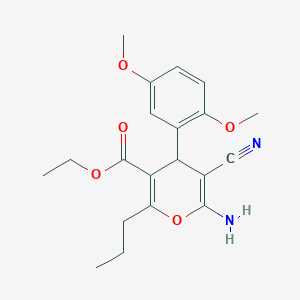
2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one, also known as LY294002, is a small molecule inhibitor of phosphoinositide 3-kinases (PI3Ks). It is widely used in scientific research to study the role of PI3Ks in various biological processes.
Wirkmechanismus
2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one inhibits PI3Ks by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling pathways such as the Akt/mTOR pathway, which are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one has been shown to have a wide range of biochemical and physiological effects. Inhibition of PI3Ks by 2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one has been shown to induce apoptosis in cancer cells, reduce inflammation in various diseases, and improve insulin sensitivity in diabetes. 2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels, and to reduce the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one is a widely used inhibitor of PI3Ks and has been shown to be effective in numerous scientific studies. One advantage of 2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one is its potency and specificity for PI3Ks, which allows for the selective inhibition of this enzyme. However, one limitation of 2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one is its potential off-target effects, which may affect other signaling pathways and lead to unintended consequences.
Zukünftige Richtungen
There are numerous future directions for the study of 2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one and PI3Ks. One area of research is the development of more potent and specific inhibitors of PI3Ks. Another area of research is the identification of biomarkers that can predict the response to PI3K inhibitors in cancer patients. Furthermore, the role of PI3Ks in various diseases such as neurodegenerative diseases and cardiovascular diseases is still not fully understood and requires further investigation.
Conclusion:
In summary, 2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one is a small molecule inhibitor of PI3Ks that has been widely used in scientific research to study the role of this enzyme in various biological processes and diseases. The synthesis of 2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one has been well-established, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Continued research on 2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one and PI3Ks will provide further insights into the role of this enzyme in health and disease.
Synthesemethoden
2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one can be synthesized by reacting 3-phenoxybenzaldehyde with 2-acetyl-6-methylchromone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with isopropyl iodide to obtain 2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one. The synthesis of 2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one has been well-established and is widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one is a potent inhibitor of PI3Ks, which are a family of lipid kinases that play a critical role in various biological processes such as cell growth, proliferation, differentiation, and survival. 2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one has been used in numerous scientific studies to investigate the role of PI3Ks in various cellular processes and diseases. For example, 2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one has been used to study the role of PI3Ks in cancer, diabetes, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-methyl-3-phenoxy-7-propan-2-yloxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12(2)21-15-9-10-16-17(11-15)22-13(3)19(18(16)20)23-14-7-5-4-6-8-14/h4-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLVPCMBKPMCEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-Dichlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B380466.png)
![3-allyl-5-(4-fluorophenyl)-2-{[2-oxo-2-(4-phenoxyphenyl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380467.png)
![Bis{4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl} sulfone](/img/structure/B380468.png)
![ethyl 5-({[3-allyl-5-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B380469.png)
![4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B380470.png)
![1-(4-Fluorobenzoyl)-3-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-2-azepanone](/img/structure/B380471.png)
![3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorobenzoyl)azepan-2-one](/img/structure/B380472.png)

![6-Amino-4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380478.png)
![4-(2-amino-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-4-yl)-2-methoxyphenyl benzoate](/img/structure/B380479.png)
![(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(3-methoxyphenyl)methanone](/img/structure/B380481.png)
![4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate](/img/structure/B380483.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B380485.png)
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(4-methylphenyl)pyridine-3-carbonitrile](/img/structure/B380488.png)